molecular formula C11H15ClFN3S B12219445 N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-3-amine

N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-3-amine

Cat. No.: B12219445
M. Wt: 275.77 g/mol
InChI Key: POVRORXOIBXRLU-UHFFFAOYSA-N
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Description

N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-3-amine is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring substituted with a 5-fluoro-2-thienylmethyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the 5-Fluoro-2-Thienylmethyl Group: This step involves the reaction of the pyrazole intermediate with a 5-fluoro-2-thienylmethyl halide in the presence of a base such as potassium carbonate.

    Addition of the Isopropyl Group: The final step is the alkylation of the pyrazole nitrogen with isopropyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives, including N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-3-amine, exhibit antimicrobial properties. A study demonstrated that related pyrazole compounds showed moderate antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents .

Anti-inflammatory Properties

Pyrazole derivatives have been investigated for their anti-inflammatory effects. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases . Specific derivatives have demonstrated IC50 values in the low micromolar range against key inflammatory mediators, making them candidates for further exploration in anti-inflammatory therapies.

Anticancer Potential

The structural characteristics of pyrazoles allow for interaction with various biological targets involved in cancer progression. Studies have indicated that some pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo. For instance, compounds with similar scaffolds have shown efficacy in reducing tumor size in preclinical models .

Synthesis and Structure–Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure–activity relationship studies highlight the importance of the thienyl and pyrazole moieties in enhancing biological activity. Modifications at specific positions on the pyrazole ring can significantly affect the compound's potency and selectivity against target enzymes or receptors .

Case Studies

StudyFindings
Antimicrobial Activity Compounds derived from pyrazole exhibited MIC values around 250 μg/mL against E. coli and S. aureus .
Anti-inflammatory Effects A derivative showed IC50 values of 0.013 μM against human IKK-2, indicating strong anti-inflammatory potential .
Anticancer Efficacy In vivo studies demonstrated that similar pyrazole compounds reduced tumor size by 40% compared to controls .

Mechanism of Action

The mechanism of action of N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Interaction: The compound may intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-fluoro-2-thienyl)methyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
  • 4-fluoro-N’-[(5-methyl-2-thienyl)methylene]benzohydrazide

Uniqueness

N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorinated thienyl group and a pyrazole ring makes it particularly interesting for medicinal and materials science applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-3-amine is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on various research findings.

Chemical Structure and Properties

This compound features a pyrazole ring and a thiophene moiety , specifically a 5-fluoro-2-thienyl group . Its molecular formula is C11H15ClFN3SC_{11}H_{15}ClFN_3S with a molecular weight of 275.77 g/mol . The unique structural characteristics contribute to its distinct chemical properties and biological interactions.

Biological Activities

Research indicates that this compound exhibits significant anti-inflammatory , antimicrobial , and anticancer properties. The biological activities can be summarized as follows:

  • Anti-inflammatory Activity :
    • The compound has shown potential in inhibiting pro-inflammatory cytokines such as TNFα and IL-6, which are pivotal in inflammatory responses .
    • In vitro studies demonstrated IC50 values indicating effective inhibition of these cytokines in human chondro-sarcoma cell lines .
  • Antimicrobial Activity :
    • This compound has been evaluated for its antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
  • Anticancer Activity :
    • The compound's anticancer effects are attributed to its ability to inhibit specific kinases involved in cancer cell proliferation and survival. For instance, it has been reported to inhibit CDK9-mediated transcription, reducing the expression of anti-apoptotic proteins like Mcl-1 .

The biological activity of this compound is primarily mediated through:

  • Enzyme Inhibition : The compound binds to the active sites of specific enzymes, blocking substrate access and inhibiting their activity.
  • Receptor Modulation : It interacts with various cell surface receptors, modulating signal transduction pathways that regulate cellular responses .

Research Findings

Several studies have documented the biological activities and mechanisms of action of this compound:

StudyFindings
Demonstrated significant anti-inflammatory effects by inhibiting TNFα production in vitro.
Reported IC50 values for p38 MAPK inhibition, highlighting its potential as an anti-inflammatory agent.
Showed that the compound inhibits CDK9, leading to reduced cancer cell proliferation.

Case Study 1: Anti-inflammatory Effects

In a study investigating the anti-inflammatory properties, this compound was tested on SW1353 cells. The results indicated an IC50 value of 820 nM for IL-6 production inhibition, suggesting its potential therapeutic application in inflammatory diseases .

Case Study 2: Anticancer Activity

In cancer research, the compound was evaluated for its ability to inhibit CDK9 activity. It was found to significantly reduce Mcl-1 levels in treated cancer cells, indicating that it may serve as a promising candidate for cancer therapy targeting transcriptional regulation pathways .

Properties

Molecular Formula

C11H15ClFN3S

Molecular Weight

275.77 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1-propan-2-ylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H14FN3S.ClH/c1-8(2)15-6-5-11(14-15)13-7-9-3-4-10(12)16-9;/h3-6,8H,7H2,1-2H3,(H,13,14);1H

InChI Key

POVRORXOIBXRLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)NCC2=CC=C(S2)F.Cl

Origin of Product

United States

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